Regioisomeric Differentiation: 5-Br-1-COOH vs. 6-Br-1-COOH — Divergent Electronic Landscapes
The 5-bromo-1-carboxylic acid regioisomer (target compound, CAS 91065-83-7) places the electron-withdrawing bromine substituent at a position that is ortho to the ring junction and peri to the C-1 carboxylic acid carbon. In contrast, the 6-bromo-1-carboxylic acid isomer (CAS 1620317-79-4) positions the bromine at a para-like position relative to the saturated ring junction, resulting in a fundamentally different electronic distribution across the aromatic system . This regiochemical difference directly impacts: (i) the reactivity of the aryl bromide in Pd-catalyzed cross-coupling reactions, where oxidative addition rates are sensitive to the electron density at the C–Br carbon; (ii) the acidity of the carboxylic acid proton, which is modulated by the through-space and through-bond inductive effects of the bromine; and (iii) the preferred conformation of the tetrahydronaphthalene ring system, which can influence receptor binding when the scaffold is elaborated into biologically active amides or esters. Both isomers share identical molecular formula (C11H11BrO2) and molecular weight (255.11 g/mol), meaning that mass-based analytical methods cannot distinguish them; procurement of the correct regioisomer with verified regiochemical purity is therefore essential for reproducible SAR studies .
| Evidence Dimension | Bromine substitution position relative to ring junction and carboxylic acid |
|---|---|
| Target Compound Data | Bromine at C-5; ortho to ring junction; peri to C-1 COOH |
| Comparator Or Baseline | Bromine at C-6 (CAS 1620317-79-4); para-like to ring junction; remote from C-1 COOH |
| Quantified Difference | Qualitative regiochemical difference; electronic environment assessed via computed or experimental Hammett σ constants (values not available in public domain for this exact scaffold) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; both compounds share C11H11BrO2, MW 255.11 g/mol; analytical differentiation requires chromatographic or spectroscopic methods beyond mass confirmation |
Why This Matters
Regioisomeric purity directly determines the validity of SAR conclusions and synthetic yield in downstream cross-coupling chemistry; substitution with the wrong isomer can lead to false-negative or false-positive biological results that are costly in lead optimization campaigns.
